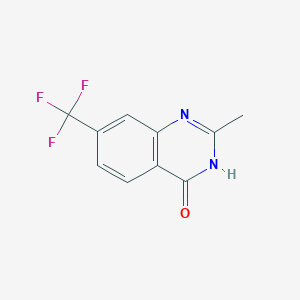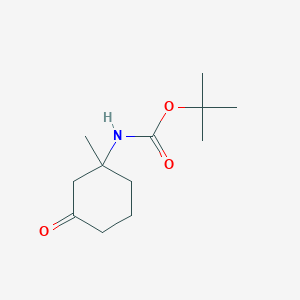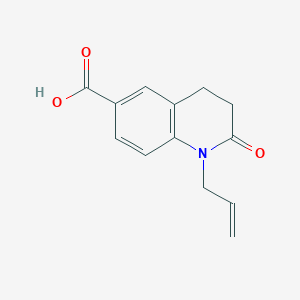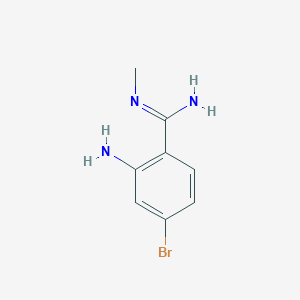
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a dihydroisoquinoline moiety, and an acetonitrile group
Preparation Methods
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile typically involves the reaction of 6,7-dimethoxy-1-tetralone with malononitrile in the presence of a base to form the corresponding enaminonitrile. This intermediate is then subjected to cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include formaldehyde, acyl iso(thio)cyanates, and various bases and solvents. Major products formed from these reactions include fused heterocyclic compounds such as pyrimidoisoquinolines and thiouracyloisoquinolines .
Scientific Research Applications
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.
Comparison with Similar Compounds
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile can be compared with other isoquinoline derivatives such as:
Papaverine: A vasodilator used in the treatment of spasms.
Quinapril: An antihypertensive agent.
Debrisoquine: An antihypertensive drug.
What sets this compound apart is its unique combination of methoxy groups and the acetonitrile moiety, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
43052-77-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3 |
InChI Key |
FIIFYAUIXKFDEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)






![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)


